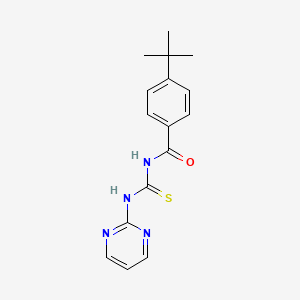
(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a tert-butyl group, a phenyl group, a pyrimidin-2-ylamino group, and a thioxomethyl formamide group. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound . The phenyl group is a common aromatic ring that can participate in π-π interactions and influence the compound’s physical and chemical properties . The pyrimidin-2-ylamino group contains a pyrimidine ring, which is a heterocyclic aromatic ring that is often found in biological molecules . The thioxomethyl formamide group contains a thioamide, which is similar to an amide but with a sulfur atom replacing the oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the bulky tert-butyl group and the aromatic phenyl and pyrimidin-2-ylamino groups. The thioxomethyl formamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The tert-butyl group is relatively unreactive, while the phenyl and pyrimidin-2-ylamino groups could potentially participate in electrophilic aromatic substitution reactions. The thioxomethyl formamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bulky tert-butyl group and the aromatic phenyl and pyrimidin-2-ylamino groups could influence its solubility, boiling point, and melting point .Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been acknowledged for their pivotal role in the stereoselective synthesis of amines and their derivatives. These compounds serve as chiral auxiliaries in asymmetric N-heterocycle synthesis, offering pathways to piperidines, pyrrolidines, and azetidines, which are structural motifs in numerous natural products and therapeutically relevant compounds (Philip et al., 2020).
Pyrimidine Scaffolds in Medicinal Chemistry
Pyrimidine scaffolds have been extensively explored for their broad spectrum of biological activities. In medicinal chemistry, these scaffolds are foundational in developing compounds with potential therapeutic applications. For instance, hybrid catalysts have been applied to synthesize 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), highlighting the versatility of pyrimidine derivatives in pharmaceutical development (Parmar et al., 2023).
Synthetic Phenolic Antioxidants
Compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which share the tert-butyl phenyl characteristic, have been recognized for their roles as synthetic phenolic antioxidants. These antioxidants are used across various industries to prolong product shelf life by retarding oxidative reactions. Their environmental occurrence, human exposure, and potential toxicological implications have been subjects of recent studies (Liu & Mabury, 2020).
Teriflunomide in Multiple Sclerosis
Teriflunomide, a drug that inhibits de novo pyrimidine synthesis, illustrates the application of pyrimidine synthesis inhibition in treating relapsing-remitting multiple sclerosis. This example demonstrates how the manipulation of pyrimidine pathways can lead to significant therapeutic outcomes (Scott, 2019).
Optoelectronic Materials from Pyrimidine Derivatives
Research into quinazolines and pyrimidines for optoelectronic materials underscores the importance of pyrimidine derivatives in developing electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential of pyrimidine-based compounds in advancing optoelectronic technologies (Lipunova et al., 2018).
properties
IUPAC Name |
4-tert-butyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-16(2,3)12-7-5-11(6-8-12)13(21)19-15(22)20-14-17-9-4-10-18-14/h4-10H,1-3H3,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMHASHDKBUHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tert-butyl)phenyl)-N-((pyrimidin-2-ylamino)thioxomethyl)formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)
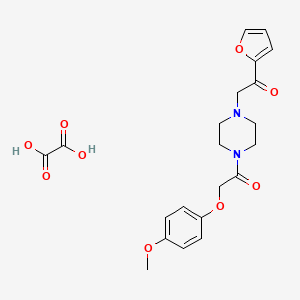
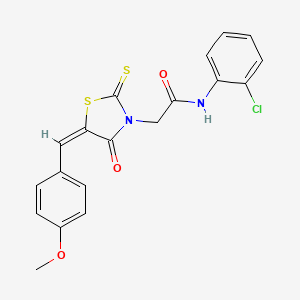
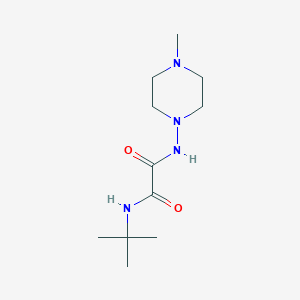
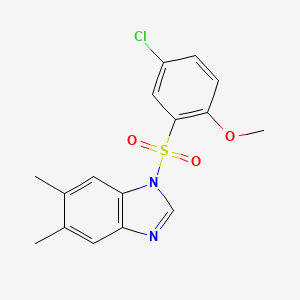
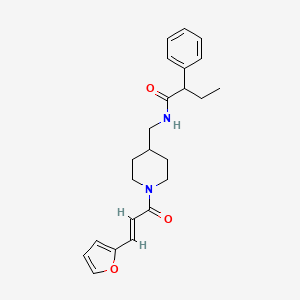
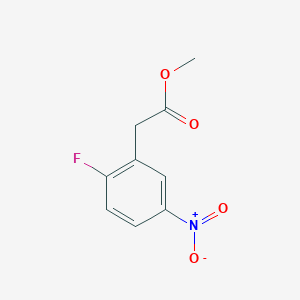
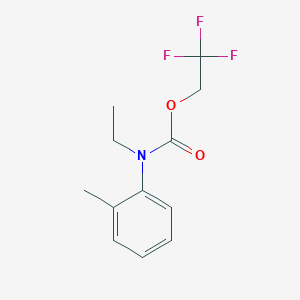
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

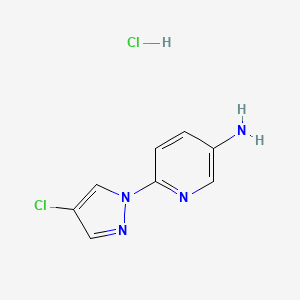
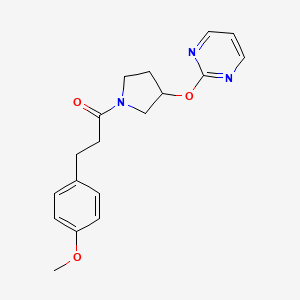
![2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2532957.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)